{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring pyrazole rings substituted with fluorine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions The initial steps often include the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms, using nucleophiles like sodium iodide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium iodide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atoms may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its reactivity and potential for interaction with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-7-9(10(12)18(2)17-7)6-15-5-8-3-4-16-19(8)11(13)14/h3-4,11,15H,5-6H2,1-2H3 |
InChI Key |
VMXDVUOXYFRLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CC=NN2C(F)F)F)C |
Origin of Product |
United States |
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